2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde
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Overview
Description
Scientific Research Applications
Synthesis and Biological Applications
S-Arylation of 2-Mercaptobenzazoles : Studies on 2-arylthio-benzazoles highlight synthetic methods that might be applicable to derivatives of 2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde. The C–S cross-coupling reactions mentioned could be relevant for synthesizing derivatives of the target compound for exploring its diverse biological and pharmacological properties (Vessally et al., 2018).
Antioxidant Evaluation : The evaluation of antioxidant properties in compounds can be related to the research application of this compound. Studies on isoxazolone derivatives, for example, discuss methodologies that could be adapted to assess the antioxidant potential of similar compounds (Laroum et al., 2019).
Analytical Methods for Antioxidants : A comprehensive review of the tests used to determine antioxidant activity provides insights into potential analytical approaches for studying the chemical properties and activities of this compound and its derivatives (Munteanu & Apetrei, 2021).
Catalytic and Environmental Applications
Catalytic Oxidation of Lignins : Research on the catalytic oxidation of lignins to aromatic aldehydes highlights a process that might involve similar catalytic principles as those applicable to the oxidation or functionalization of this compound, given its structural features (Tarabanko & Tarabanko, 2017).
Treatment of Organic Pollutants : The application of redox mediators in the enzymatic treatment of pollutants might offer a perspective on the environmental or catalytic roles this compound could play in similar processes (Husain & Husain, 2007).
Mechanism of Action
Target of Action
Compounds like “2-(Benzyloxy)-5-bromo-3-iodobenzaldehyde” often interact with proteins or enzymes in the body, which can influence various biological processes. The specific target would depend on the exact structure of the compound and its chemical properties .
Mode of Action
The compound could interact with its target through various mechanisms, such as binding to an active site, causing a conformational change in the target protein, or modulating the target’s activity .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways, depending on its target. For example, it could influence metabolic pathways, signal transduction pathways, or other cellular processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction or gene expression .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Additionally, the compound’s stability and activity could be affected by storage conditions and shelf life .
Properties
IUPAC Name |
5-bromo-3-iodo-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXBTLGKTPITQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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